

Application Notes and Protocols for Cy3.5 as a FRET Acceptor

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Förster Resonance Energy Transfer (FRET) is a powerful spectroscopic technique for measuring distances on the nanometer scale, making it an invaluable tool for studying molecular interactions, conformational changes, and enzymatic activities. The choice of the donor-acceptor fluorophore pair is critical for the success of a FRET experiment. This document provides detailed application notes and protocols for utilizing Cyanine 3.5 (**Cy3.5**) as a versatile acceptor fluorophore in FRET experiments. **Cy3.5**'s spectral properties, including its absorption maximum in the range of many common donor emissions, make it a suitable FRET partner for various applications in biological research and drug discovery.

Photophysical Properties of Cy3.5

Cy3.5 is a bright and photostable cyanine dye with excitation and emission maxima in the orange-red region of the spectrum. These properties, summarized in the table below, make it an excellent acceptor for donors emitting in the green to yellow-orange range.



Property	Value	Reference
Excitation Maximum (\(\lambda\)ex)	~581 nm	
Emission Maximum (λem)	~594 nm	[1]
Molar Extinction Coefficient (ε)	~116,000 cm ⁻¹ M ⁻¹	
Quantum Yield (Φ)	~0.15	[1]
Förster Distance (R ₀) with Cy3	~56 Å	[2]
Förster Distance (R₀) with Cy5.5 (as donor)	Not applicable (Cy5.5 is typically the acceptor)	

Note: The Förster distance (R_0) is the distance at which FRET efficiency is 50%. This value is dependent on the specific donor fluorophore and the experimental conditions. The provided R_0 for the Cy3-Cy3.5 pair is a calculated estimate based on their spectral properties.

Recommended FRET Pairs with Cy3.5 as Acceptor

The selection of a suitable donor is crucial for a successful FRET experiment with **Cy3.5**. The donor's emission spectrum should have significant overlap with the excitation spectrum of **Cy3.5**. Below is a table of recommended donor fluorophores for pairing with **Cy3.5**.



Donor Fluorophore	Donor Emission Max (nm)	Acceptor (Cy3.5) Excitation Max (nm)	Estimated Förster Distance (R₀) (Å)	Notes
СуЗ	~570	~581	~56	A widely used and well-characterized FRET pair.
Alexa Fluor 555	~565	~581	~55-60	A bright and photostable alternative to Cy3.
Tetramethylrhoda mine (TMR)	~575	~581	~50-55	A classic and cost-effective donor option.

Applications of Cy3.5 in FRET Experiments

Cy3.5-based FRET can be applied to a wide range of biological studies. Here are a few key application areas with illustrative examples.

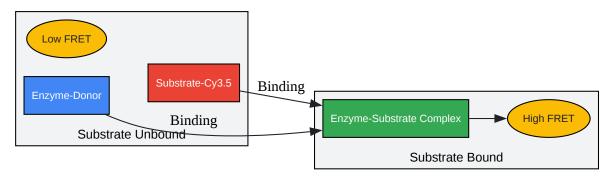
Studying Protein Conformational Changes

FRET is a powerful tool to monitor dynamic changes in protein structure. By labeling two different sites on a protein with a donor and **Cy3.5** as the acceptor, changes in the distance between these sites can be measured in real-time.

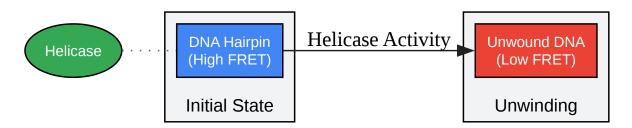
Example: Monitoring Enzyme-Substrate Binding

A hypothetical study could involve labeling an enzyme with a donor fluorophore near its active site and its substrate with **Cy3.5**. Upon substrate binding, a conformational change in the enzyme could bring the donor and acceptor into close proximity, resulting in an increase in FRET efficiency. This can be used to study binding kinetics and screen for inhibitors.



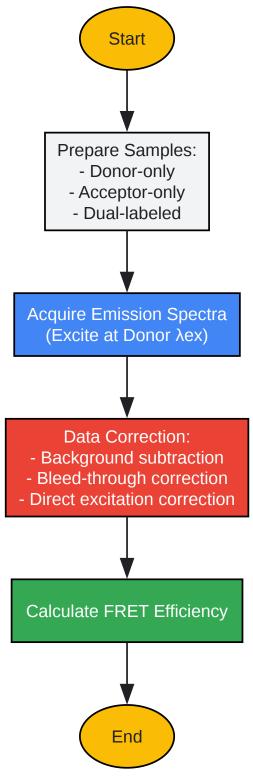


FRET-based Enzyme-Substrate Binding Assay



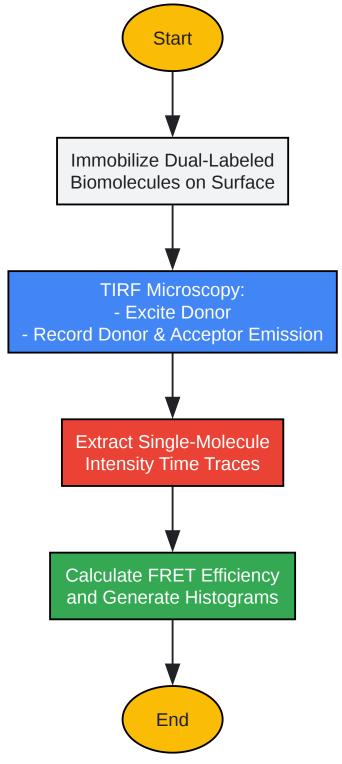
smFRET Assay for DNA Helicase Activity





Ensemble FRET Experimental Workflow





Single-Molecule FRET Experimental Workflow

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References

- 1. pubs.acs.org [pubs.acs.org]
- 2. rsc.org [rsc.org]
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